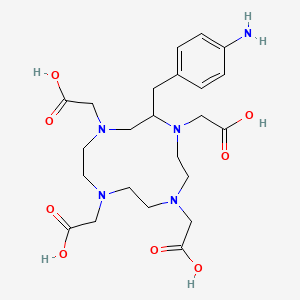![molecular formula C12H13NO2S B1148802 1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone CAS No. 1328839-29-7](/img/structure/B1148802.png)
1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone is a chemical compound known for its unique structure and properties It is characterized by the presence of a propanone group attached to a 4-phenyl-2-thioxo-3-oxazolidinyl moiety
Méthodes De Préparation
The synthesis of 1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a phenyl-substituted oxazolidinone with a thioamide in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to ensure the stability of the intermediate compounds. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the oxazolidinone ring and the formation of corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparaison Avec Des Composés Similaires
1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone can be compared with other similar compounds, such as:
1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-: This compound has a thiazolidinyl group instead of an oxazolidinyl group, which may result in different chemical and biological properties.
1-Propanone, 1-[(4R)-4-phenyl-2-oxo-3-oxazolidinyl]-: The presence of an oxo group instead of a thioxo group can lead to variations in reactivity and stability.
1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-pyrrolidinyl]-: The substitution of the oxazolidinyl ring with a pyrrolidinyl ring can affect the compound’s overall structure and function.
Propriétés
IUPAC Name |
1-[(4R)-4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-11(14)13-10(8-15-12(13)16)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFLWLYHKSPZGT-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=S)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@@H](COC1=S)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide](/img/structure/B1148736.png)

